4-Hexylthiophene-2-carbaldehyde

Overview

Description

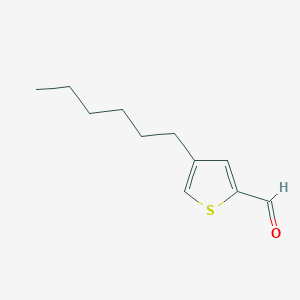

4-Hexylthiophene-2-carbaldehyde is an organic compound with the molecular formula C11H16OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in material science, particularly in the development of organic electronics and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with hexyl bromide and then subjected to formylation using DMF and POCl3 . Another approach involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce 2-substituted thiophene carbaldehydes .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation.

Major Products:

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Hexylthiophene-2-carbaldehyde has the molecular formula and a molecular weight of 196.31 g/mol. The compound features a thiophene ring substituted with a hexyl group and an aldehyde functional group at the second position. This structure contributes to its unique electronic properties, making it suitable for applications in organic electronics.

Organic Electronics

This compound is primarily utilized in the synthesis of thiophene-based conjugated polymers for organic electronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its favorable electronic properties enhance charge transport and stability in these applications.

- Case Study : Research indicates that polymers derived from this compound exhibit high charge mobility and conductivity, which are critical for efficient energy conversion in OPVs.

Semiconductor Manufacturing

The compound plays a crucial role in the development of semiconductors used in various electronic devices. Its ability to form stable thin films makes it an ideal candidate for use in semiconductor layers.

- Data Table: Comparison of Electronic Properties

| Property | This compound | Other Thiophene Derivatives |

|---|---|---|

| Charge Mobility | High | Moderate |

| Solubility | Excellent | Variable |

| Thermal Stability | Good | Poor |

Chemosensors

Preliminary studies have shown that this compound can be used as a chemosensor for detecting specific cations. The optical properties of the compound allow it to interact with various ions, providing a basis for sensor development.

- Research Findings : Interaction studies reveal that this compound demonstrates selective binding with certain metal ions, which can be harnessed in environmental monitoring applications .

Polymer Chemistry

The compound is also significant in polymer chemistry, particularly in creating functionalized regioregular polythiophenes. These materials exhibit unique properties such as liquid crystallinity and high conductivity.

Mechanism of Action

The mechanism of action of 4-Hexylthiophene-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This interaction can lead to the formation of Schiff bases with amines, which are crucial in various biochemical pathways. The thiophene ring’s aromaticity also contributes to its electronic properties, making it valuable in organic electronics .

Comparison with Similar Compounds

- Thiophene-2-carbaldehyde

- 4-Methylthiophene-2-carbaldehyde

- 5-Hexylthiophene-2-carbaldehyde

Comparison: 4-Hexylthiophene-2-carbaldehyde is unique due to its hexyl side chain, which enhances its solubility and electronic properties compared to other thiophene derivatives. This makes it particularly suitable for applications in organic electronics and catalysis .

Biological Activity

4-Hexylthiophene-2-carbaldehyde is an organic compound notable for its potential biological activities, particularly within the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{16}OS and a molecular weight of 196.31 g/mol. It features a thiophene ring with a hexyl substituent and an aldehyde functional group at the second position. This structure not only contributes to its solubility but also enhances its electronic properties, making it suitable for applications in organic electronics, such as organic photovoltaics and light-emitting diodes.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form Schiff bases with amines, a crucial interaction in various biochemical pathways. The aromatic nature of the thiophene ring allows for delocalized electrons, facilitating charge transport in electronic applications and potentially influencing biological interactions.

Biological Activities

Research indicates that compounds within the thiophene family often exhibit diverse biological activities, including:

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other thiophene derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hexyl group, aldehyde at position 2 | Potential antimicrobial and anticancer |

| Thiophene-2-carbaldehyde | No alkyl substitution | Limited biological activity |

| 4-Methylthiophene-2-carbaldehyde | Methyl group instead of hexyl | Moderate antimicrobial properties |

This table illustrates how the hexyl side chain in this compound enhances its solubility and possibly its biological activity compared to other derivatives.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into the biological activity of thiophene derivatives:

- Antimicrobial Activity : A study examining various thiophenes found that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with cellular processes.

- Anticancer Research : Another study investigated the cytotoxic effects of thiophene derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting potential therapeutic applications .

Properties

IUPAC Name |

4-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-11(8-12)13-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSDWKHOEIKBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729234 | |

| Record name | 4-Hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222554-30-5 | |

| Record name | 4-Hexyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222554-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.